molecular formula C20H24ClN3O5S2 B11403167 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfonyl)-N-[4-(propan-2-yl)benzyl]pyrimidine-4-carboxamide

Cat. No.: B11403167
M. Wt: 486.0 g/mol
InChI Key: FOWWXXJJENWSFL-UHFFFAOYSA-N
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Description

5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-{[4-(propan-2-yl)phenyl]methyl}pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a methanesulfonyl group, a thiolan ring, and a chlorinated phenyl group. Its unique structure suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-{[4-(propan-2-yl)phenyl]methyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methanesulfonyl group and the chlorinated phenyl group. The thiolan ring is then incorporated through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-{[4-(propan-2-yl)phenyl]methyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or cellular pathways. Its structural features make it a candidate for investigating biological mechanisms.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications allows for the design of analogs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-{[4-(propan-2-yl)phenyl]methyl}pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-methanesulfonyl-N-{[4-(propan-2-yl)phenyl]methyl}pyrimidine-4-carboxamide stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and potential applications. Its structural features also provide distinct biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H24ClN3O5S2

Molecular Weight

486.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfonyl-N-[(4-propan-2-ylphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H24ClN3O5S2/c1-13(2)15-6-4-14(5-7-15)11-24(16-8-9-31(28,29)12-16)19(25)18-17(21)10-22-20(23-18)30(3,26)27/h4-7,10,13,16H,8-9,11-12H2,1-3H3

InChI Key

FOWWXXJJENWSFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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